4-(氯甲基)苯-1-磺酰氯

描述

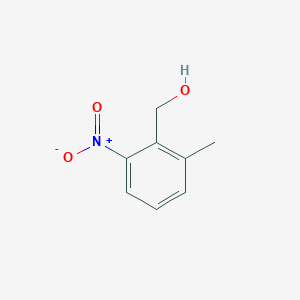

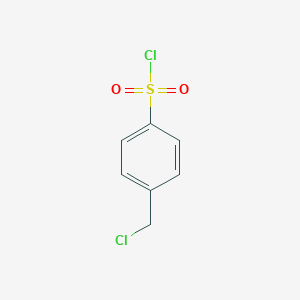

4-(Chloromethyl)benzene-1-sulfonyl chloride is a chemical compound that is part of the benzene sulfonyl chloride family. It is a derivative of benzene where a sulfonyl chloride group is attached to the benzene ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been explored in various studies. For instance, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride has been reported, which yields the compound in about 85% yield . Similarly, alkyl benzene sulfonyl chloride has been synthesized from alkyl-substituted benzene and chlorosulfonic acid, with an optimized yield of up to 86% . These methods involve sulfonation and acyl chlorination reactions, which could potentially be adapted for the synthesis of 4-(chloromethyl)benzene-1-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzene sulfonyl chloride derivatives has been extensively studied using electron diffraction and quantum chemical calculations . These studies provide detailed information on bond lengths, bond angles, and the orientation of the sulfonyl chloride group relative to the benzene ring. For example, the bond lengths and angles for benzene sulfonyl chloride have been determined, and the benzene ring is found to be rotated relative to the plane containing the sulfur-chlorine bond . These structural parameters are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Benzene sulfonyl chloride derivatives are reactive compounds that can participate in various chemical reactions. The study of 4-chlorocoumarin-3-sulfonyl chloride has shown that it can react with bidentate nucleophiles to form fused heterocycles, although these products were found to be unstable . This reactivity suggests that 4-(chloromethyl)benzene-1-sulfonyl chloride could also undergo similar reactions with nucleophiles, potentially leading to a range of organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The electron diffraction studies provide insights into the geometrical structure of these molecules, which in turn affects their physical properties such as solubility and stability . The chemical properties, such as reactivity towards nucleophiles, are also determined by the molecular structure, particularly the orientation of the sulfonyl chloride group and the electronic environment around the sulfur atom .

科学研究应用

合成与表征

离子液体中的 Friedel-Crafts 磺酰化4-(氯甲基)苯-1-磺酰氯的合成和反应性已在各种化学过程中得到探索。一项值得注意的应用是在 Friedel-Crafts 磺酰化反应中,其中 1-丁基-3-甲基咪唑氯铝离子液体用作反应介质和催化剂。这种方法在环境条件下生成二芳基砜,展示了底物的增强反应性。离子液体的路易斯酸性在这个反应的转化效率中起着至关重要的作用。该技术有助于以高效率和精度生产磺酰氯,如 4-(氯甲基)苯-1-磺酰氯 (Nara、Harjani 和 Salunkhe,2001).

表征和计算分析由 4-甲基苯磺酰氯合成的化合物已使用各种光谱技术(包括 FTIR、NMR 和 X 射线衍射)进行了广泛表征。密度泛函理论 (DFT) 等计算方法已被用于分子几何和振动频率分析。这些研究不仅证实了该化合物的结构,还提供了对电荷转移、原子电荷和分子轨道的见解,增进了对其化学行为和潜在应用的理解 (Sarojini 等人,2012).

反应性和官能团分析

氨基酸磺酰胺的合成4-(氯甲基)苯-1-磺酰氯也是氨基酸衍生物合成中的前体。该磺酰氯与氨基酸甲酯的相互作用导致形成氨基酸磺酰胺衍生物。这些反应和随后的分子表征突出了该化合物在合成复杂有机分子中的作用,这些分子在包括制药在内的各个领域可能具有重要的应用 (Riabchenko 等人,2020).

聚苯乙烯磺酰氯树脂的官能团均匀性聚苯乙烯磺酰氯树脂(可以从 4-(氯甲基)苯-1-磺酰氯等化合物衍生)中官能团的均匀性已使用红外光谱进行了研究。这项研究为实现树脂中均匀的官能团分布(这是其在各个行业中应用的关键因素)提供了关于最佳反应条件的重要见解 (Lin、Wei、Liu 和 Zhou,2009).

安全和危害

Safety data sheets recommend using this chemical only outdoors or in a well-ventilated area . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Protective clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Keep away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

4-(chloromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVJGPMIPPKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626284 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)benzene-1-sulfonyl chloride | |

CAS RN |

2389-73-3 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)